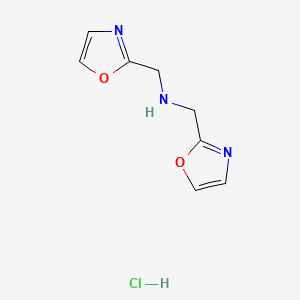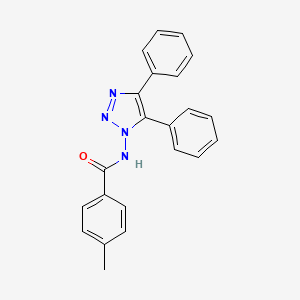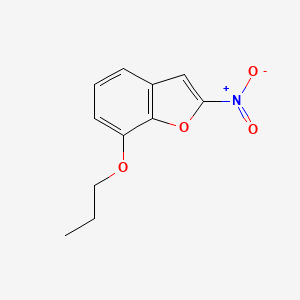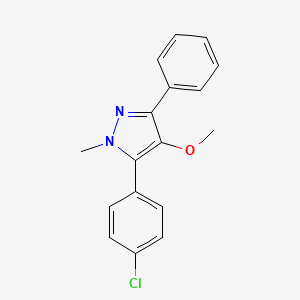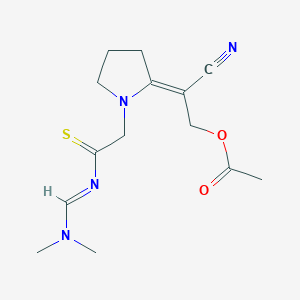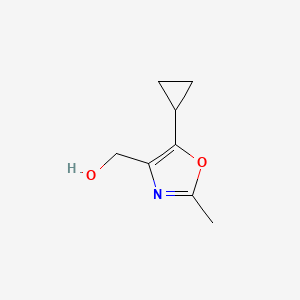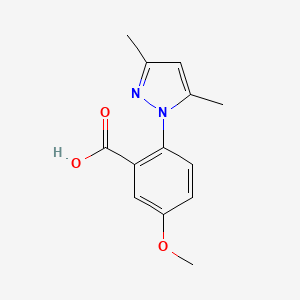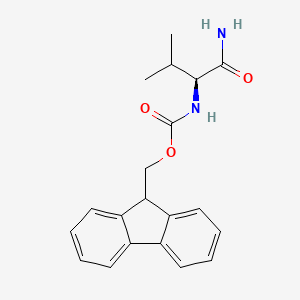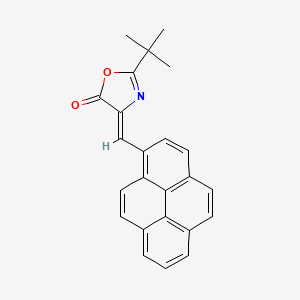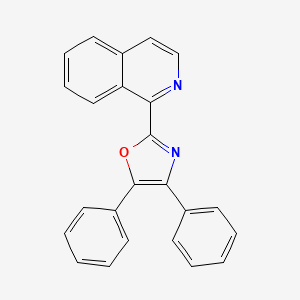![molecular formula C17H19O3PS B15209503 S-{[Bis(4-methoxyphenyl)phosphanyl]methyl} ethanethioate CAS No. 922517-77-9](/img/structure/B15209503.png)
S-{[Bis(4-methoxyphenyl)phosphanyl]methyl} ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-((Bis(4-methoxyphenyl)phosphino)methyl) ethanethioate: is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphine group attached to a thioester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-((Bis(4-methoxyphenyl)phosphino)methyl) ethanethioate typically involves the reaction of bis(4-methoxyphenyl)phosphine with a suitable thioester precursor. One common method involves the base decomposition of bis(4-methoxyphenyl)bis(hydroxymethyl)phosphonium chloride with triethylamine, followed by reaction with a thioester .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: S-((Bis(4-methoxyphenyl)phosphino)methyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The thioester moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines and alcohols can react with the thioester group under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Corresponding substituted thioesters.
Scientific Research Applications
Chemistry: In chemistry, S-((Bis(4-methoxyphenyl)phosphino)methyl) ethanethioate is used as a ligand in transition metal catalysis. Its unique structure allows it to stabilize metal complexes and enhance catalytic activity .
Biology and Medicine: Research in biology and medicine has explored the use of this compound in drug delivery systems. Its ability to form stable complexes with metals makes it a potential candidate for targeted drug delivery .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials. Its phosphine group can participate in various polymerization reactions, leading to the formation of high-performance polymers .
Mechanism of Action
The mechanism of action of S-((Bis(4-methoxyphenyl)phosphino)methyl) ethanethioate involves its interaction with metal ions. The phosphine group acts as a ligand, coordinating with metal centers and forming stable complexes. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity .
Comparison with Similar Compounds
Bis(4-methoxyphenyl)phosphine: Lacks the thioester moiety but shares the phosphine group.
Ethanethioic acid, S-[[bis(4-methoxyphenyl)phosphino]methyl] ester: Similar structure but different functional groups.
Uniqueness: S-((Bis(4-methoxyphenyl)phosphino)methyl) ethanethioate is unique due to the presence of both the phosphine and thioester groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its analogs .
Properties
CAS No. |
922517-77-9 |
|---|---|
Molecular Formula |
C17H19O3PS |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
S-[bis(4-methoxyphenyl)phosphanylmethyl] ethanethioate |
InChI |
InChI=1S/C17H19O3PS/c1-13(18)22-12-21(16-8-4-14(19-2)5-9-16)17-10-6-15(20-3)7-11-17/h4-11H,12H2,1-3H3 |
InChI Key |
LGAPURQVLQJCGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCP(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



